Superior VAP-1 Inhibition Potency in Rat Model Versus Unsubstituted Benzylidene Benzylamine
N-(4-Phenylbenzylidene)benzylamine (BDBM50205269) exhibits an IC₅₀ of 23 nM for inhibition of rat VAP-1 expressed in CHO cells using ¹⁴C-benzylamine as substrate after a 20 min preincubation [1]. In contrast, the structurally simpler N-benzylidene benzylamine (lacking the 4-phenyl substitution) displays a markedly higher IC₅₀ of 150 nM under comparable assay conditions (rat VAP-1, CHO cells, ¹⁴C-benzylamine substrate, 30 min preincubation) [2]. This 6.5-fold potency advantage underscores the critical role of the biphenyl moiety in enhancing enzyme-inhibitor interactions.
| Evidence Dimension | Inhibitory potency (IC₅₀) against rat Vascular Adhesion Protein-1 (VAP-1) |
|---|---|
| Target Compound Data | IC₅₀ = 23 nM |
| Comparator Or Baseline | N-Benzylidene benzylamine (CAS 780-25-6): IC₅₀ = 150 nM |
| Quantified Difference | 6.5‑fold higher potency (lower IC₅₀) for the 4‑phenyl substituted derivative |
| Conditions | Rat VAP-1 expressed in CHO cells; ¹⁴C‑benzylamine substrate; preincubation times of 20 min (target) and 30 min (comparator). |
Why This Matters
For researchers selecting a VAP-1 probe or inhibitor lead, the 6.5-fold potency gain directly translates to lower compound consumption and improved assay sensitivity.
- [1] BindingDB entry BDBM50205269 (CHEMBL3919913). IC₅₀ = 23 nM for rat VAP-1 inhibition. Assay ID: 50048121. Binding Database, University of California San Diego. View Source
- [2] BindingDB entry BDBM50435707 (CHEMBL2392120). IC₅₀ = 150 nM for rat VAP-1 inhibition. Assay ID: 50043080. Binding Database, University of California San Diego. View Source
